6,7-dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its benzofuran core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves a multi-step process. One common method includes the reaction of 6,7-dimethoxy-2-benzofuran-1(3H)-one with 4-(2-methoxyphenyl)piperazine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, environmentally friendly methods, such as ultrasonic synthesis, have been explored to reduce the environmental impact of the production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential as an antiviral and neuroprotective agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biological pathways. For instance, it may inhibit the activity of viral enzymes, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2,4-quinazolinedione: Known for its neuroprotective properties.
6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide: Studied for its anticoronaviral activity.
Uniqueness
What sets 6,7-dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one apart is its unique benzofuran core combined with the piperazine ring, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H24N2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H24N2O5/c1-25-16-7-5-4-6-15(16)22-10-12-23(13-11-22)20-14-8-9-17(26-2)19(27-3)18(14)21(24)28-20/h4-9,20H,10-13H2,1-3H3 |
InChI Key |
KYUOJDLUNQCDLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)N3CCN(CC3)C4=CC=CC=C4OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.